(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
CAS No.: 903862-78-2
Cat. No.: VC11921222
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903862-78-2 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C20H21NO4/c1-13-10-16(22)15(12-21-7-3-2-4-8-21)20-18(13)19(23)17(25-20)11-14-6-5-9-24-14/h5-6,9-11,22H,2-4,7-8,12H2,1H3/b17-11- |
| Standard InChI Key | VJVBHLFMVUHFPP-BOPFTXTBSA-N |
| Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCCCC4)O |
| SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O |
Introduction
Structural Features and Molecular Properties
The compound’s structure comprises a 2,3-dihydro-1-benzofuran-3-one core substituted at positions 2, 4, 6, and 7 (Figure 1). Key features include:
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A (Z)-configured furan-2-ylmethylidene group at position 2, contributing to planar conjugation and potential π-π interactions .
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A hydroxyl group at position 6, enabling hydrogen bonding with biological targets .
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A methyl group at position 4 and a piperidin-1-ylmethyl group at position 7, enhancing lipophilicity and modulating receptor binding .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2Z)-2-(Furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
| CAS Number | 903862-78-2 |
| SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCCC4)O |
The Z-configuration of the furan-2-ylmethylidene group is critical for maintaining planarity, which influences electronic properties and bioactivity . The piperidine moiety introduces basicity, potentially enhancing solubility in physiological environments .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, starting with o-hydroxyacetophenone derivatives and proceeding through condensation, alkylation, and functional group modifications :
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Condensation Reaction:
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Reaction of o-hydroxyacetophenone with chloroacetone under basic conditions forms the benzofuran core.
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Introduction of Piperidine:
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Furan-2-ylmethylidene Addition:
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Condensation with furan-2-carbaldehyde under acidic or basic conditions yields the final product.
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Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | o-Hydroxyacetophenone, chloroacetone, KOH, ethanol, reflux | 60–75 |
| 2 | Intermediate, piperidine, K₂CO₃, DMF, 80°C | 50–65 |
| 3 | Furfural, HCl, ethanol, 70°C | 40–55 |
Reactivity and Functionalization
The compound’s α,β-unsaturated ketone system enables Michael addition reactions, while the hydroxyl group participates in etherification or acylation . The piperidine nitrogen can undergo quaternization to modify solubility or target specificity .
| Compound | Cell Line | IC₅₀ (µM) | Target |
|---|---|---|---|
| Target Compound (Analogs) | MCF-7 | 15–20 | Tubulin |
| Paclitaxel | MCF-7 | 0.005 | Microtubules |
Antimicrobial and Antifungal Effects
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Bacterial Targets: Benzofurans inhibit glucosamine-6-phosphate synthase in E. coli and S. aureus (MIC: 16–32 µg/mL) .
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Fungal Targets: Activity against C. albicans is linked to interference with N-myristoyltransferase .
Anti-Inflammatory Properties
The hydroxyl and furan groups may suppress COX-2 and TNF-α production, reducing inflammation in murine models .
Research Findings and Applications
Drug Discovery
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Lead Optimization: Structural analogs of this compound are being explored as dual inhibitors of cancer cell proliferation and microbial growth .
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SAR Insights:
Preclinical Studies
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